N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl) acetamides involves refluxing benzothiazoles with acetic acid, leading to distinct hydrogen bond-associated assemblies characteristic of the substituent in the benzothiazole moiety (Umamahesh Balijapalli et al., 2017). Another study describes the crystal structure of a related compound, highlighting the planar structure of the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety and its interactions forming dimers via hydrogen bonds (A. Bunev et al., 2013).
Molecular Structure Analysis
The crystallographic and molecular modeling studies on N-(benzo[d]thiazol-2-yl) derivatives, including N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide, provide insights into their almost planar structures and the formation of dimers through N—H⋯N hydrogen bonds, indicating a significant aspect of their molecular structure (T. Baranova et al., 2012).
Chemical Reactions and Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals reveal how water acts as a bridge, forming three hydrogen bonds, which is essential for understanding the chemical reactions and properties of such compounds (Umamahesh Balijapalli et al., 2017).
Physical Properties Analysis
The analysis of the physical properties, such as the formation of dimers and hydrogen bonds in the crystal structure of related N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide compounds, contributes to understanding the physical aspects and stability of these molecules (A. Bunev et al., 2013).
Chemical Properties Analysis
The acidity constants and pKa values of various N-(benzothiazole-2-yl)acetamide derivatives have been determined, providing valuable information on the chemical properties and reactivity of these compounds. The studies indicate that the protonation of these compounds occurs at specific sites, influencing their chemical behavior (M. Duran & M. Canbaz, 2013).
Scientific Research Applications
Photovoltaic Efficiency and Non-linear Optical Activity
Research involving analogs of benzothiazolinone acetamides, including compounds with structural similarities to N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide, has demonstrated their potential in photovoltaic applications. Studies have shown that these compounds exhibit good light harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity, which is a critical parameter for optical communication technologies, has been investigated, revealing significant second-order hyperpolarizability values. These findings suggest that such compounds could play a vital role in enhancing the efficiency of solar energy conversion and in the development of advanced optical devices (Mary et al., 2020).
Antimicrobial Activities
Benzothiazole derivatives, including those related to N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide, have been explored for their antimicrobial properties. Synthesized compounds have been tested against pathogenic bacteria and Candida species, revealing a more pronounced effect on fungal pathogens. This indicates the potential of such compounds in the development of new antimicrobial agents, particularly as antifungal drugs. The presence of specific substituents on the benzothiazole ring has been found to significantly impact their anticandidal activity, suggesting that structural modifications could tailor their antimicrobial efficacy (Mokhtari & Pourabdollah, 2013).
Antitumor and Chemotherapeutic Agents
Several studies have focused on the antitumor activities of benzothiazole derivatives, with findings indicating their potential as chemotherapeutic agents. Compounds with the benzothiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These studies have identified specific derivatives that exhibit significant inhibitory activity, suggesting their promise in cancer treatment. The mechanisms underlying these effects often involve the induction of apoptosis and the inhibition of cell proliferation, highlighting the therapeutic potential of benzothiazole-based compounds in oncology (Havrylyuk et al., 2010).
properties
IUPAC Name |
N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(14)12-10-9(15-3)5-4-8-11(10)16-7(2)13-8/h4-5H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERZCVFSSKZWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-2-methyl-1,3-benzothiazol-7-yl)acetamide |
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